molecular formula C18H19BrN2OS B5110982 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5110982
M. Wt: 391.3 g/mol
InChI Key: KBQRVMHDUNYSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as ET-2, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound is synthesized through a multi-step process and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood, but studies have shown that it can interact with various cellular pathways and receptors. 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain signaling pathways involved in neuroprotection.
Biochemical and physiological effects:
4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to induce apoptosis and inhibit cell proliferation. In the nervous system, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In the cardiovascular system, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have vasodilatory effects, which could potentially reduce blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potential therapeutic applications and its ability to interact with various cellular pathways. However, the limitations of using 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide include its complex synthesis method and the need for careful attention to detail to ensure the purity and yield of the final product.

Future Directions

There are several future directions for research on 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, including further studies on its mechanism of action and potential therapeutic applications. In cancer research, future studies could focus on optimizing the synthesis method of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide and investigating its potential as a treatment for various types of cancer. In neurology, future studies could focus on investigating the potential of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide as a treatment for other neurodegenerative diseases, such as Parkinson's disease. In cardiovascular disease, future studies could focus on investigating the potential of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide as a treatment for hypertension and other cardiovascular disorders.
In conclusion, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, is a chemical compound that has shown promising results in scientific research studies. The compound has potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves several steps, starting with the reaction of 4-ethylphenylamine with 3-methoxybenzaldehyde to form the Schiff base. The Schiff base is then condensed with thiosemicarbazide to form the thiazole ring, followed by the addition of hydrobromic acid to form the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. Studies have shown that 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. In neurology, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential as a treatment for Alzheimer's disease and has shown promising results in animal models. In cardiovascular disease, 4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have vasodilatory effects, which could potentially be useful in the treatment of hypertension.

properties

IUPAC Name

4-(4-ethylphenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-3-13-7-9-14(10-8-13)17-12-22-18(20-17)19-15-5-4-6-16(11-15)21-2;/h4-12H,3H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQRVMHDUNYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5568659

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